molecular formula C23H30O12 B1251333 cypellocarpin A

cypellocarpin A

Número de catálogo: B1251333
Peso molecular: 498.5 g/mol
Clave InChI: QIYRQEHCCPTEPY-VJOHEAABSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

cypellocarpin A is a natural product found in Eucalyptus globulus, Eucalyptus camaldulensis, and Eucalyptus cypellocarpa with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antiviral Activity

Cypellocarpin A has been studied for its antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Research indicates that while this compound exhibits some antiviral activity, cypellocarpin B and C show significantly higher binding affinities when evaluated through molecular docking studies against viral proteins such as Mpro (main protease) and RdRp (RNA-dependent RNA polymerase) associated with SARS-CoV-2 .

Table 1: Binding Energies of Cypellocarpins Against Viral Proteins

CompoundMpro Binding Energy (kcal/mol)RdRp Binding Energy (kcal/mol)
This compound-6.60N/A
Cypellocarpin B-9.00-10.10
Cypellocarpin C-8.60-9.80

2. Anticancer Activity

This compound has shown potential in cancer research, particularly in in vitro studies where it was observed to suppress carcinogenesis in mouse skin cells . However, cypellocarpin C has demonstrated more potent antitumor effects compared to this compound, especially against human cancer cell lines .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various microbial strains. Although specific data on this compound’s effectiveness is limited compared to its derivatives, preliminary studies suggest that it may possess some antibacterial and antifungal activities .

Case Studies

Case Study 1: Antiviral Efficacy Against HSV

In a comparative study assessing the efficacy of various compounds against HSV-1 and HSV-2, this compound was found to have an IC50 value of 1.92 μg/mL for HSV-1, while cypellocarpin C exhibited an IC50 of 0.73 μg/mL for HSV-2, indicating that this compound's antiviral activity is less potent relative to its analogs .

Case Study 2: Molecular Docking Studies on SARS-CoV-2

Molecular docking studies conducted by Fitriani et al. (2020) demonstrated that this compound binds to the Mpro protein with a binding energy of -6.60 kcal/mol . While this indicates some potential for therapeutic application against COVID-19, it remains lower than that of other tested compounds such as remdesivir.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Cypellocarpin A from natural sources?

  • Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with spectroscopic analysis (NMR, MS) for structural elucidation. For novel compounds like this compound, ensure purity via HPLC (>95%) and confirm stereochemistry using X-ray crystallography or CD spectroscopy. Reproducibility requires detailed documentation of solvent systems, column parameters, and spectral data .

Q. How can researchers validate the bioactivity of this compound in preliminary assays?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive controls (e.g., Remdesivir for antiviral studies ). For dose-response relationships, apply serial dilutions (e.g., 0.1–100 µM) and statistical tools (ANOVA with post-hoc tests). Include triplicate experiments and report IC50 values with confidence intervals to ensure reliability .

Advanced Research Questions

Q. How do molecular docking results for this compound compare across different computational servers, and what implications does this have for its putative SARS-CoV-2 inhibition?

  • Methodological Answer : Cross-validate docking scores (e.g., AutoDock Vina vs. SwissDock) using identical protein structures (e.g., PDB: 6LU7 for SARS-CoV-2 Mpro). Discrepancies in binding energies (e.g., −8.2 kcal/mol vs. −7.5 kcal/mol) may arise from force-field differences. Resolve contradictions by performing molecular dynamics simulations to assess binding stability .

Q. What strategies are effective for reconciling contradictory data on this compound’s pharmacokinetic properties (e.g., bioavailability vs. metabolic instability)?

  • Methodological Answer : Use in silico ADMET prediction tools (e.g., SwissADME) alongside in vivo studies to identify metabolic hotspots. If oral bioavailability is low (<30%), consider prodrug synthesis or nanoformulation. Publish raw datasets (e.g., plasma concentration-time curves) in supplementary materials for peer validation .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design a hypothesis-driven study on this compound’s mechanism of action?

  • Methodological Answer :

  • Feasible : Prioritize assays with accessible resources (e.g., cell lines over animal models).
  • Novel : Investigate understudied targets (e.g., this compound’s interaction with non-structural viral proteins).
  • Ethical : Adhere to institutional review boards for in vivo studies.
  • Relevant : Align with global health priorities (e.g., antiviral resistance) .

Q. Data Contradiction and Resolution

Q. How should researchers address conflicting reports on this compound’s cytotoxicity in normal vs. cancer cell lines?

  • Methodological Answer : Conduct comparative cytotoxicity assays (e.g., MTT/WST-1) using standardized cell lines (e.g., HEK293 vs. HeLa). Control for variables like cell passage number and serum concentration. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies and identify confounding factors (e.g., solvent toxicity from DMSO) .

Q. Methodological Frameworks

Q. What PICOT elements (Population, Intervention, Comparison, Outcome, Time) are critical for clinical trials involving this compound derivatives?

  • Methodological Answer :

  • Population : Patients with confirmed viral infections (e.g., COVID-19).
  • Intervention : Oral administration of this compound nanoparticles (500 mg/day).
  • Comparison : Placebo or standard care (e.g., Remdesivir).
  • Outcome : Viral load reduction (log10 copies/mL) at 7 days.
  • Time : 14-day follow-up for safety monitoring .

Propiedades

Fórmula molecular

C23H30O12

Peso molecular

498.5 g/mol

Nombre IUPAC

3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxymethyl]oxan-2-yl]oxybenzoic acid

InChI

InChI=1S/C23H30O12/c1-23(2,32)12-5-3-10(4-6-12)21(31)33-9-15-17(26)18(27)19(28)22(35-15)34-14-8-11(20(29)30)7-13(24)16(14)25/h3,7-8,12,15,17-19,22,24-28,32H,4-6,9H2,1-2H3,(H,29,30)/t12-,15+,17+,18-,19+,22+/m0/s1

Clave InChI

QIYRQEHCCPTEPY-VJOHEAABSA-N

SMILES isomérico

CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O

SMILES canónico

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O

Sinónimos

cypellocarpin A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cypellocarpin A
Reactant of Route 2
cypellocarpin A
Reactant of Route 3
cypellocarpin A
Reactant of Route 4
cypellocarpin A
Reactant of Route 5
cypellocarpin A
Reactant of Route 6
cypellocarpin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.